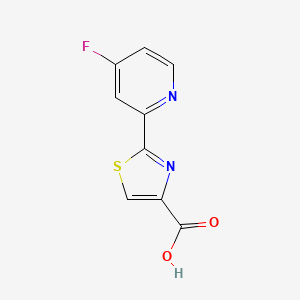
2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both a thiazole ring and a fluoropyridine moiety. This compound is of significant interest in the fields of organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the reaction of 4-fluoropyridine-2-thiol with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization . The general reaction conditions include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Applications De Recherche Scientifique
2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluoropyridine moiety can enhance the compound’s binding affinity and specificity for certain targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid makes it unique compared to its analogs. Fluorine can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C9H5FN2O2S |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-(4-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-5-1-2-11-6(3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
Clé InChI |
CDASYMLPFJQTEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1F)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)







![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)

